(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
Overview
Description
(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[322]nonan-4-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one typically involves a multi-step process. The initial step often includes the formation of the bicyclic core, followed by the introduction of the chloro and fluoro substituents. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide. These reactions can yield a variety of substituted derivatives.
Scientific Research Applications
(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level, potentially leading to the discovery of new biochemical pathways.
Medicine: Its potential pharmacological properties are being explored, including its use as a precursor for developing new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Compared to other similar compounds, (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one stands out due to its unique bicyclic structure and the presence of both chloro and fluoro substituents. Similar compounds include:
2,5-Difluorophenyl isocyanate: Known for its use in various chemical syntheses.
3-(Trifluoromethyl)benzylamine: Utilized in the preparation of substituted purines.
These comparisons highlight the distinct properties and potential applications of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c16-13-2-1-3-14(17)12(13)8-11-9-15(19)10-4-6-18(11)7-5-10/h1-3,8,10H,4-7,9H2/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBRTPUIDWLUKQ-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)CC2=CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)C/C2=C\C3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327229 | |
Record name | (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819378 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477847-02-2 | |
Record name | (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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